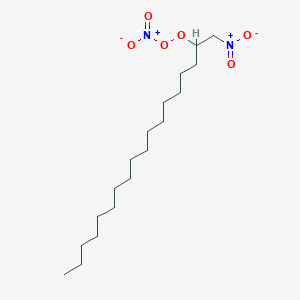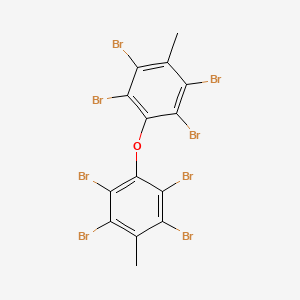
1,1'-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) is a brominated aromatic compound known for its high bromine content and unique structural properties. This compound is often used in various industrial applications due to its flame-retardant properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) typically involves the bromination of 4-methylphenol (p-cresol) followed by an oxidative coupling reaction. The bromination process is carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of large quantities of bromine and catalysts, with careful monitoring of temperature and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Reduction Reactions: Products include less brominated derivatives and dehalogenated compounds.
Scientific Research Applications
1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Widely used as a flame retardant in various materials, including plastics, textiles, and electronics.
Mechanism of Action
The mechanism of action of 1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) involves its interaction with molecular targets through its bromine atoms. The bromine atoms can form halogen bonds with various biomolecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Oxybis(2,3,4,6-tetrabromobenzene)
- 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether
- 1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenoxy)benzene
Uniqueness
1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) is unique due to its specific bromination pattern and the presence of a methyl group, which imparts distinct chemical and physical properties. This compound’s high bromine content and stability make it particularly effective as a flame retardant compared to other similar compounds.
Properties
CAS No. |
54546-06-4 |
|---|---|
Molecular Formula |
C14H6Br8O |
Molecular Weight |
829.4 g/mol |
IUPAC Name |
1,2,4,5-tetrabromo-3-methyl-6-(2,3,5,6-tetrabromo-4-methylphenoxy)benzene |
InChI |
InChI=1S/C14H6Br8O/c1-3-5(15)9(19)13(10(20)6(3)16)23-14-11(21)7(17)4(2)8(18)12(14)22/h1-2H3 |
InChI Key |
LVDPDJMZPWSQLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)C)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




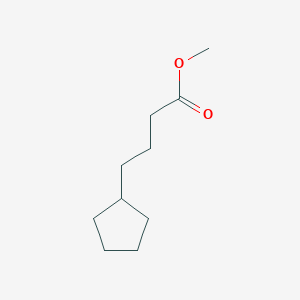
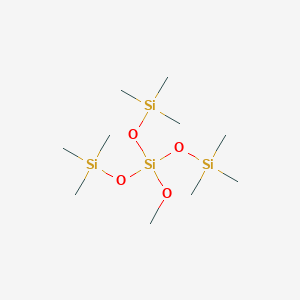

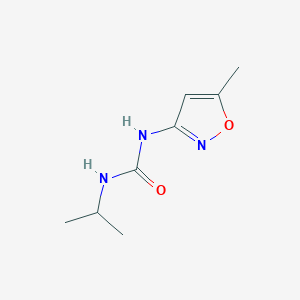
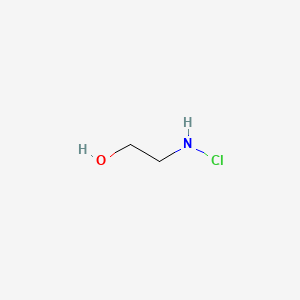

![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)

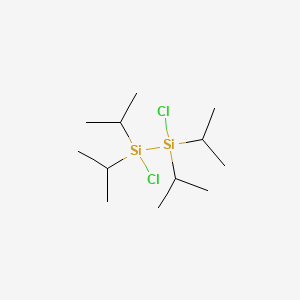
![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
